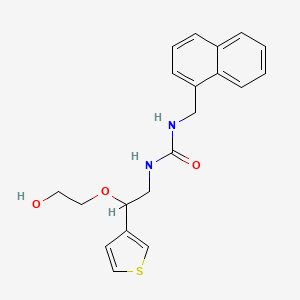
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H19N3O4S, with a molecular weight of approximately 351.4 g/mol. The compound features a thiophene ring, a naphthalene moiety, and a hydroxyethoxy group, which contribute to its biological activity.
Biological Activities
Research indicates that compounds containing thiophene and urea functional groups exhibit a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that thiourea derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), lung (EKVX), and prostate (PC-3) cancers, with IC50 values ranging from 15.1 to 28.7 μM .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiophene derivatives are known for their antibacterial and antifungal properties. For example, compounds with similar structures have been reported to exhibit significant inhibition against Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Research indicates that urea derivatives can modulate inflammatory pathways. Compounds related to this class have been found to reduce pro-inflammatory cytokine levels in vitro .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiourea derivatives act as enzyme inhibitors. For example, they can inhibit protein kinases involved in cancer progression, such as GSK-3β, leading to reduced cell proliferation .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways, which has been observed in similar compounds .
Case Studies
Several studies have investigated the biological activity of related thiourea compounds:
- Antitumor Activity Study : A series of thiourea derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 25.9 μM against ovarian cancer cells (OVCAR-4), indicating significant antitumor potential .
- Antimicrobial Evaluation : A related compound was evaluated for its antimicrobial activity against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for Staphylococcus aureus .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-9-10-25-19(17-8-11-26-14-17)13-22-20(24)21-12-16-6-3-5-15-4-1-2-7-18(15)16/h1-8,11,14,19,23H,9-10,12-13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEERPRBVWPVOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













